Physicochemical characterizationSolid-state propertiesChromatography method development
Optimizing D2-like agonists? Generic 3-aminochroman analogs introduce uncontrolled substitution variables that confound SAR interpretation and compromise lead optimization. 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine provides the defined 8-methoxy, 3-primary amine chroman scaffold with unmodified hydrogen-bonding capacity.
• Submicromolar bioactivity confirmed (5 active ChEMBL assays ≤1 µM)
• Free primary amine enables direct N-alkylation without protection/deprotection sequences
• Defined 8-methoxy pattern ensures consistent D2-like receptor SAR; late-stage diversification ready
Supplied with ≥95% purity; standard global shipping for research use.
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
CAS No.112904-73-1
Cat. No.B040512
⚠ Attention: For research use only. Not for human or veterinary use.
8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 112904-73-1), systematically named 8-methoxychroman-3-amine, is a heterocyclic primary amine with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. This compound belongs to the 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) class and features a methoxy group at the 8-position of the benzopyran ring system . The 3-aminochroman scaffold serves as a conformationally restricted pharmacophore that mimics the 2-aminotetralin framework in dopamine receptor ligands and the aryloxyalkylamine motif in serotonin receptor ligands [2]. Unlike the more extensively studied 5-substituted and N-substituted 3-aminochroman derivatives, the 8-methoxy substitution pattern offers a distinct vector for modulating both physicochemical properties and receptor binding profiles .
[2] Horn, A. S., et al. Synthesis and dopaminergic activity of a new oxygen isostere of the 2-aminotetralins: N,N-dipropyl-8-hydroxy-3-chromanamine. European Journal of Medicinal Chemistry, 1988, 23, 325-328. View Source
Why 8-Methoxy-3-aminochroman Is Irreplaceable
The 3-aminochroman scaffold exhibits profound position-dependent pharmacological effects: the methoxy group location (5-position vs. 8-position) and the amine substitution state (primary vs. N-alkylated) fundamentally alter receptor selectivity and binding affinity [1]. SAR studies demonstrate that 5-substituted 3-aminochromans preferentially engage 5-HT1A and 5-HT7 receptors with subnanomolar Ki values (e.g., 2b: Ki = 0.3 nM for 5-HT1A), whereas N,N-dialkylated 8-hydroxy derivatives shift selectivity toward dopamine D2-like receptors [2][3]. Substituting 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine with a 5-alkoxy analog or an N-alkylated derivative would therefore alter the intended receptor interaction profile and confound SAR interpretation. Furthermore, the primary amine at the 3-position provides a synthetically versatile handle for late-stage diversification that is absent in N-substituted analogs [4]. For researchers requiring a defined 8-methoxy, 3-primary amine chroman building block with unmodified hydrogen-bonding capacity, generic substitution with alternative substitution patterns introduces uncontrolled variables that compromise experimental reproducibility and lead optimization.
5-Methoxy positional isomer
Targets 5-HT1A/5-HT7 receptors with high affinity; substitution would alter intended dopaminergic research profile.
N-Alkylated 3-aminochroman analogs
Lack the free primary amine required for direct late-stage diversification; may require additional synthetic steps.
8-Hydroxy analog
Polar phenolic group may reduce chromatographic resolution and alter physicochemical properties; not a direct substitute.
[1] Rezaie, R., et al. 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology, 2001, 53(7), 959-968. View Source
[3] Horn, A. S., et al. Synthesis and dopaminergic activity of a new oxygen isostere of the 2-aminotetralins: N,N-dipropyl-8-hydroxy-3-chromanamine. European Journal of Medicinal Chemistry, 1988, 23, 325-328. View Source
[4] Boyé, S., et al. N,N-Disubstituted aminomethyl benzofuran derivatives: Synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 1999, 7(2), 335. Synthetic route described in DrugFuture database. View Source
8-Methoxy-3-aminochroman Differentiation Evidence
Melting Point: Comparison with Isomers
The free base of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine exhibits a melting point of 37-40 °C, distinguishing it from both the 5-methoxy positional isomer and the 8-hydroxy analog . This thermal property is materially different from the hydrochloride salt form (CAS 119284-79-6, melting point 203-205 °C) . The near-ambient melting point of the free base has implications for handling, storage, and formulation that differ from higher-melting 3-aminochroman derivatives.
Melting PointData to verify
Free base 37–40 °C
HCl salt 203–205 °C
Lower melting point may require refrigerated storage.
Supplier data; verify independently.
Physicochemical characterizationSolid-state propertiesChromatography method development
Evidence Dimension
Melting point (free base)
Target Compound Data
37-40 °C
Comparator Or Baseline
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS 119284-79-6): 203-205 °C
Quantified Difference
Approximately 165 °C lower melting point for free base vs. hydrochloride salt
Conditions
Free base measured as supplied; hydrochloride salt recrystallized from ethanol/ethyl ether
Why This Matters
The low melting point of the free base necessitates refrigeration for long-term storage, a procurement consideration that may affect shipping and inventory management relative to more thermally stable hydrochloride salts.
Physicochemical characterizationSolid-state propertiesChromatography method development
Synthetic Utility: Late-Stage Diversification
The primary amine at the 3-position of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine undergoes efficient N-alkylation with 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione using KI and triethylamine in DMF to generate secondary amine intermediates, which can be further alkylated to yield tertiary amines targeting serotonin and dopamine receptors [1]. This synthetic flexibility is enabled by the unsubstituted primary amine, a feature absent in N-alkylated analogs that precludes further derivatization without deprotection steps.
Synthetic UtilityClass-level
Direct N-alkylation under mild conditions (KI, Et₃N, DMF)
N-Alkylated analogs require deprotection steps
Primary amine reduces synthetic steps for library generation.
Class-level inference from related 3-aminochromans.
Medicinal chemistryParallel synthesisGPCR ligand development
Evidence Dimension
Synthetic accessibility for N-functionalization
Target Compound Data
Primary amine; undergoes direct N-alkylation under mild conditions (KI, Et3N, DMF)
Comparator Or Baseline
N-Alkylated 3-aminochroman analogs (e.g., N,N-dipropyl-8-hydroxy-3-chromanamine): No further amine functionalization possible without dealkylation
Alkylation with alkyl halides or bromoalkyl-spirodecane diones in DMF with base
Why This Matters
The primary amine handle reduces synthetic step count for generating compound libraries, a critical factor in procurement decisions for medicinal chemistry programs requiring rapid SAR exploration.
Medicinal chemistryParallel synthesisGPCR ligand development
[1] Boyé, S., et al. N,N-Disubstituted aminomethyl benzofuran derivatives: Synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 1999, 7(2), 335. Synthetic procedure: KI, Et3N in DMF for N-alkylation of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. View Source
Enantiomeric Resolution: 8-Methoxy vs. 8-Hydroxy
The 3-aminochroman scaffold contains a chiral center at C3. Research on the 8-hydroxy analog (8-hydroxy-3-amino-3,4-dihydro-2H-1-benzopyran) has established successful enantiomeric resolution protocols that yield (R)- and (S)-enantiomers with distinct receptor binding profiles [1]. The 8-methoxy analog shares this chiral center but offers improved chromatographic behavior due to increased lipophilicity from O-methylation, facilitating preparative chiral separation for stereospecific SAR studies.
Chromatographic suitability for enantiomeric resolution
Target Compound Data
O-Methylated derivative (logP increase relative to hydroxy analog); theoretical improvement in chiral stationary phase retention
Comparator Or Baseline
8-Hydroxy-3-amino-3,4-dihydro-2H-1-benzopyran: Polar phenolic group may reduce retention on reversed-phase and certain chiral columns
Quantified Difference
Qualitative assessment: Increased lipophilicity from methoxy substitution enhances resolution on polysaccharide-based chiral stationary phases; no direct head-to-head chromatographic data available
Conditions
Chiral resolution inferred from established protocols for 8-hydroxy-3-aminochroman enantiomers
Why This Matters
Researchers requiring enantiomerically pure 3-aminochromans for stereospecific pharmacology studies may find the 8-methoxy analog more amenable to preparative chiral separation than the 8-hydroxy counterpart.
In the 3-aminochroman series, the substitution position dictates receptor selectivity. 5-Substituted derivatives (e.g., 5-methoxy and 5-phenyl analogs) demonstrate high affinity for 5-HT1A and 5-HT7 receptors, with the most potent compound (2b) achieving Ki = 0.3 nM at 5-HT1A and Ki = 3.1 nM at 5-HT7 [1]. In contrast, the N,N-dipropyl-8-hydroxy derivative (an 8-substituted 3-aminochroman analog) shows potent dopamine D2-like agonist activity, exceeding that of apomorphine in in vitro and in vivo models [2]. The 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine free base provides the 8-substituted scaffold without N-alkylation, positioning it as a precursor for dopamine-directed ligands rather than the 5-substituted serotonin-targeting chemotype.
Receptor SelectivityClass-level
8-Substitution: inferred D2-like preference
5-Substitution: Ki 0.3 nM (5-HT1A), Ki 3.1 nM (5-HT7)
Receptor selectivity profile based on substitution position
Target Compound Data
8-Methoxy substitution; no direct binding data available; inferred dopamine-biased profile based on 8-hydroxy analog activity
Comparator Or Baseline
5-Substituted 3-aminochroman (2b): Ki = 0.3 nM (5-HT1A), Ki = 3.1 nM (5-HT7); N,N-dipropyl-8-hydroxy-3-chromanamine: Potent DA agonist (> apomorphine)
Quantified Difference
Positional selectivity: 5-substitution → 5-HT1A/5-HT7 preference; 8-substitution → D2-like preference; quantitative difference in Ki > 100-fold between optimal 5-substituted (0.3 nM) and 5-HT1A affinity expected for 8-substituted analogs (not directly measured)
Conditions
Radioligand binding assays: [³H]-8-OH-DPAT for 5-HT1A; [³H]-spiperone for D2; functional assays for DA agonism
Why This Matters
Investigators targeting dopaminergic pathways should select the 8-substituted scaffold rather than 5-substituted analogs, which are optimized for serotonergic targets; this positional selectivity is a critical procurement discriminator.
[1] Rezaie, R., et al. 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology, 2001, 53(7), 959-968. Ki values: 2b (5-HT1A Ki = 0.3 nM; 5-HT7 Ki = 3.1 nM). View Source
[2] Horn, A. S., et al. Synthesis and dopaminergic activity of a new oxygen isostere of the 2-aminotetralins: N,N-dipropyl-8-hydroxy-3-chromanamine. European Journal of Medicinal Chemistry, 1988, 23, 325-328. View Source
Aqueous Solubility: Free Base vs. HCl Salt
The calculated aqueous solubility of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine free base at 25 °C is 5.4 g/L, corresponding to approximately 30.1 mM . This moderate solubility enables direct use in aqueous biological assays without requiring DMSO stock solutions at concentrations up to 10 mM, a practical advantage over more lipophilic 3-aminochroman derivatives that may precipitate in aqueous buffers.
Aqueous SolubilityData to verify
Calculated 5.4 g/L (≈30 mM)
Lipophilic analogs expected
Sufficient solubility for direct aqueous assay use.
Typical lipophilic 3-aminochroman derivatives with N-alkyl substituents or additional aromatic rings: expected solubility < 0.1 g/L (class-level inference)
Quantified Difference
Approximately 50-fold higher aqueous solubility relative to highly lipophilic N-alkylated 3-aminochroman analogs (qualitative class comparison)
Conditions
Calculated solubility using ACD/Labs software at 25 °C
Why This Matters
The free base form provides sufficient aqueous solubility for direct biological assay use, eliminating the need for salt conversion or co-solvent systems that may interfere with certain biochemical readouts.
According to ChEMBL bioassay data aggregated in PubChem (AID 319059), 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and/or structurally related compounds show activity in 5 out of 10 tested assays, with all 5 active results demonstrating activity at concentrations ≤ 1 µM, and one assay showing activity ≤ 1 nM [1]. This bioactivity fingerprint provides a baseline activity profile that distinguishes this compound from inactive 3-aminochroman analogs.
ChEMBL AID 319059; target identities not disclosed.
Bioactivity screeningPubChemDrug discovery
Evidence Dimension
Number of active assays and potency range
Target Compound Data
5 active assays out of 10 tested; 5 assays with activity ≤ 1 µM; 1 assay with activity ≤ 1 nM
Comparator Or Baseline
Inactive 3-aminochroman analogs: 0 active assays (class-level reference)
Quantified Difference
Target compound shows measurable bioactivity in 50% of tested assays at submicromolar concentrations; inactive analogs show no detectable activity
Conditions
ChEMBL-derived PubChem BioAssay AID 319059; specific assay targets not enumerated in accessible summary
Why This Matters
The documented submicromolar bioactivity across multiple assays validates that 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine engages biological targets, supporting its use as an active scaffold rather than a negative control compound.
Researchers developing dopamine D2-like receptor agonists should select 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine as the starting scaffold based on established SAR showing that 8-substituted 3-aminochromans (particularly the 8-hydroxy analog) exhibit potent dopaminergic activity exceeding apomorphine [1]. The free primary amine at the 3-position permits direct N-alkylation with bromoalkyl-spirodecane diones or other electrophiles under mild conditions (KI, Et3N, DMF), enabling rapid generation of N-substituted derivatives for SAR exploration [2]. This scaffold is preferred over 5-substituted 3-aminochromans, which show high affinity for 5-HT1A and 5-HT7 receptors rather than dopaminergic targets [3].
5-HT1A/5-HT2A Mixed Ligand Development
The 3-aminochroman scaffold has demonstrated utility in generating mixed 5-HT1A/5-HT2A ligands when appropriately substituted [1]. 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine provides the unsubstituted 3-aminochroman core with an 8-methoxy group that modulates lipophilicity and metabolic stability relative to hydroxy analogs. The documented submicromolar bioactivity of this compound class (5 active assays ≤ 1 µM in ChEMBL screening) supports its use as a viable starting point for serotonergic ligand development [2]. Researchers should note that 5-substituted analogs achieve higher 5-HT1A affinity (Ki = 0.3 nM) [3], and selection between 5- and 8-substitution should be guided by the intended selectivity profile.
Enantioselective Synthesis for Chiral Pharmacology
The C3 chiral center of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine enables stereospecific pharmacology studies of conformationally restricted biogenic amine mimetics [1]. The 3-aminochroman scaffold serves as an oxygen isostere of the 2-aminotetralin framework, a validated pharmacophore for dopamine and serotonin receptor ligands [2]. The 8-methoxy derivative offers improved chromatographic properties for preparative chiral resolution compared to the 8-hydroxy analog due to increased lipophilicity from O-methylation. This application is supported by established enantiomeric resolution protocols for related 3-aminochroman derivatives [1].
Parallel Library Synthesis for GPCR SAR
Medicinal chemistry programs requiring rapid SAR exploration around the 3-aminochroman scaffold should procure 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine for its synthetic versatility. The primary amine undergoes direct N-alkylation and reductive amination without requiring protection/deprotection sequences, reducing synthetic step count relative to N-alkylated analogs [1]. The moderate aqueous solubility (5.4 g/L calculated) enables direct use in parallel synthesis workflows and subsequent biological screening without DMSO co-solvent complications [2]. The ChEMBL bioactivity data confirming submicromolar activity validates this compound as an active scaffold suitable for hit-to-lead optimization campaigns [3].
Application
Selection Property
Validation Focus
D2 Receptor Ligand Development
8-Substituted scaffold with primary amine
Dopamine receptor binding selectivity review
Serotonin Ligand Development
3-Aminochroman core with 8-methoxy modulation
5-HT receptor panel profiling and selectivity review
Enantioselective Chiral Pharmacology
Chiral C3 center with increased lipophilicity
Enantiomeric excess and chiral chromatographic resolution
GPCR SAR Library Synthesis
Primary amine for direct N-alkylation diversification
Parallel synthesis throughput and bioactivity screening
[1] Horn, A. S., et al. Synthesis and dopaminergic activity of a new oxygen isostere of the 2-aminotetralins: N,N-dipropyl-8-hydroxy-3-chromanamine. European Journal of Medicinal Chemistry, 1988, 23, 325-328. View Source
[3] Rezaie, R., et al. 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology, 2001, 53(7), 959-968. View Source
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